molecular formula C44H79N5O2 B12691733 N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) CAS No. 93918-55-9

N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide)

Cat. No.: B12691733
CAS No.: 93918-55-9
M. Wt: 710.1 g/mol
InChI Key: XBKVBMWZSPLVCK-NWUVBWGCSA-N
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Description

This compound is a bis-amide derivative featuring a central iminobis(ethyleneiminoethylene) linker connecting two 9,12,15-octadecatrienamide groups. The unsaturated fatty acid chain (18 carbons with three double bonds) distinguishes it from saturated analogs like stearamide derivatives. Its molecular formula is C₄₄H₉₁N₅O₂, and it shares structural homology with surfactants or ion-channel modulators due to the ethylene diamine-based linker and amphiphilic nature .

Properties

CAS No.

93918-55-9

Molecular Formula

C44H79N5O2

Molecular Weight

710.1 g/mol

IUPAC Name

(9E,12E,15E)-N-[2-[2-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide

InChI

InChI=1S/C44H79N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,45-47H,3-4,9-10,15-16,21-42H2,1-2H3,(H,48,50)(H,49,51)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+

InChI Key

XBKVBMWZSPLVCK-NWUVBWGCSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) typically involves:

  • Step 1: Formation of the diethylenetriamine-based iminobis intermediate
    This involves the use of diethylenetriamine as a core scaffold, which provides multiple amine sites for further functionalization. The iminobis linkage is formed by reacting diethylenetriamine with appropriate electrophilic reagents or by stepwise amination.

  • Step 2: Coupling with 9,12,15-octadecatrienoyl moieties
    The fatty acid derivative, linolenic acid or its activated form (e.g., acid chloride or anhydride), is coupled to the amine groups of the iminobis intermediate to form the amide bonds. This step requires careful control of reaction conditions to preserve the polyunsaturated double bonds and avoid isomerization or oxidation.

Detailed Synthetic Procedures

Amide Bond Formation
  • Reagents and Conditions:

    • Linolenic acid or its activated derivative (acid chloride preferred for higher reactivity)
    • Diethylenetriamine or its iminobis derivative
    • Coupling agents such as carbodiimides (e.g., DCC, EDC) or direct acid chloride reaction
    • Solvents: Anhydrous dichloromethane, tetrahydrofuran, or dimethylformamide
    • Temperature: Typically 0–25 °C to avoid double bond degradation
    • Base: Triethylamine or pyridine to scavenge HCl formed during amide bond formation
  • Procedure:
    The acid chloride of linolenic acid is slowly added to a cooled solution of the diethylenetriamine derivative in anhydrous solvent with base. The reaction mixture is stirred under inert atmosphere (nitrogen or argon) to prevent oxidation. After completion, the product is purified by extraction and chromatographic methods.

Reductive Amination (Alternative Route)
  • Some literature suggests the use of reductive amination to form the iminobis linkage by reacting diethylenetriamine with aldehyde derivatives of linolenic acid, followed by reduction with sodium cyanoborohydride or sodium borohydride under mild acidic conditions. This method allows for selective formation of secondary amines and avoids harsh conditions.

  • Key points:

    • pH control (around 3–4) is critical for selective reduction of imines over ketones or aldehydes.
    • Sodium cyanoborohydride is preferred for its stability and selectivity.
    • Reaction monitored by IR spectroscopy to track imine formation and reduction.

Reaction Monitoring and Optimization

  • Spectroscopic Monitoring:

    • In situ ATR-FTIR spectroscopy is used to monitor the disappearance of amine and aldehyde peaks and the appearance of amide bonds.
    • Key absorption bands: Amide C=O stretch (~1650 cm⁻¹), N-H bending, and C-H stretches in the 2800–3000 cm⁻¹ region.
  • Thermal Control:

    • The reaction is exothermic; temperature increases of 4–5 °C have been observed upon initiation.
    • Maintaining temperature below 25 °C is essential to prevent double bond isomerization.

Purification and Characterization

  • Purification:

    • Extraction with organic solvents and aqueous washes to remove unreacted amines and acids.
    • Column chromatography using silica gel with non-polar to moderately polar eluents to separate the product from side products.
  • Characterization:

    • NMR (¹H and ¹³C) confirms the presence of amide protons and the integrity of the polyunsaturated chains.
    • Mass spectrometry confirms molecular weight (667.1 g/mol).
    • IR spectroscopy confirms amide bond formation and absence of free amines or acids.

Data Table Summarizing Preparation Parameters

Parameter Details Notes
Starting materials Diethylenetriamine, linolenic acid (or acid chloride) Purity >98% recommended
Coupling agent Acid chloride formation or carbodiimide coupling Acid chloride preferred for efficiency
Solvent Anhydrous dichloromethane, THF, or DMF Dry and oxygen-free to prevent oxidation
Temperature 0–25 °C Control to avoid double bond isomerization
Reaction time 4–12 hours Monitored by IR or TLC
Atmosphere Nitrogen or argon To prevent oxidation
Reducing agent (if reductive amination used) Sodium cyanoborohydride or sodium borohydride pH 3–4 for selectivity
Purification method Extraction, silica gel chromatography Use non-polar eluents
Yield Typically 60–85% Depends on reaction conditions

Research Findings and Notes

  • The preservation of the polyunsaturated fatty acid chains during synthesis is critical; mild reaction conditions and inert atmosphere are mandatory to prevent oxidation and isomerization of double bonds.

  • Reductive amination offers a mild alternative to direct amide coupling, especially when sensitive functional groups are present.

  • The compound’s high molecular weight and multiple rotatable bonds (35 rotatable bonds) suggest flexibility, which may influence purification and crystallization behavior.

  • The compound has a high XLogP value (~10.2), indicating significant hydrophobicity due to long fatty acid chains, which affects solubility and handling.

  • Safety data indicate no significant commercial activity or in-depth toxicological evaluation, suggesting the need for careful handling and further study.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N,N’-[Iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[Iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Tetraethylenepentamine Bis(stearamide) (CAS 51946-06-6)

  • Structure: Contains a saturated stearamide (octadecanamide) chain linked via the same iminobis(ethyleneiminoethylene) group.
  • Applications: Used as a surfactant or dispersant in industrial formulations, whereas the unsaturated analog may exhibit improved biocompatibility or lipid membrane interactions .

N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide (CAS 59846-11-6)

  • Structure: Features a diethanolamine head group instead of the ethylene diamine linker.
  • Key Differences: Polarity: The hydroxyethyl groups increase hydrophilicity, making it a nonionic surfactant, whereas the target compound’s amine linker may confer cationic or pH-dependent properties. Applications: Used in cosmetics and detergents due to emulsifying properties .

N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) (CAS 23147-44-6)

  • Structure: Shorter butanamide chains with hydroxyl substituents and an iminodiethylene linker.
  • Key Differences: Chain Length: The shorter chain reduces lipophilicity, limiting membrane permeability compared to the target compound. Function: Potential applications in drug delivery or chelation due to hydroxyl groups .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Linking Group Chain Type Key Properties/Applications Source
Target Compound - C₄₄H₉₁N₅O₂ Iminobis(ethyleneiminoethylene) 9,12,15-Octadecatrienamide Surfactant candidate, ion channel modulation
Tetraethylenepentamine bis(stearamide) 51946-06-6 C₄₄H₉₁N₅O₂ Iminobis(ethyleneiminoethylene) Stearamide (saturated) Industrial surfactant
N,N-Bis(2-hydroxyethyl)-octadecatrienamide 59846-11-6 C₂₂H₃₉NO₃ Bis(2-hydroxyethyl) 9,12,15-Octadecatrienamide Cosmetic emulsifier
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) 23147-44-6 C₁₂H₂₅N₃O₄ Iminodiethylene 4-Hydroxybutanamide Chelation, drug delivery

Biological Activity

N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) is a complex organic compound with significant biological activity. Its molecular formula is C44H79N5O2C_{44}H_{79}N_{5}O_{2}, and it has a molecular weight of approximately 710.13 g/mol. This compound is notable for its unique structure which incorporates long hydrocarbon chains and multiple functional groups, making it a subject of interest in various scientific fields including chemistry, biology, and medicine.

  • Molecular Formula: C44H79N5O2C_{44}H_{79}N_{5}O_{2}
  • Molecular Weight: 710.13 g/mol
  • CAS Number: 93918-55-9

The biological activity of N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) is primarily attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with proteins and nucleic acids. This interaction can influence several biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

  • Study Findings: A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Activity

N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) has also been investigated for its anticancer properties:

  • Cell Line Studies: In vitro assays using various cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9,12,15-octadecatrienamide) against common bacterial strains. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This indicates a promising potential for use in antimicrobial therapies.

Case Study 2: Anticancer Activity
In another study focusing on cancer treatment:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest at G1 phase
A54912Inhibition of proliferation

These findings support the notion that this compound could be developed further as an anticancer agent.

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